N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]-4-PROPANAMIDOBENZAMIDE
Overview
Description
N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-4-propanamidobenzamide is a complex organic compound that features a thiadiazole ring, a phenylethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-4-propanamidobenzamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of a hydrazine derivative with a thioamide under acidic conditions. The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a phenylethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-4-propanamidobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzamides
Scientific Research Applications
N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-4-propanamidobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-4-propanamidobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Phenylethyl)-1,3,4-thiadiazol-2-amine
- Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide)
Uniqueness
N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-4-propanamidobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and phenylethyl group contribute to its potential as a versatile building block in synthetic chemistry and its promising bioactivity in medicinal applications.
Properties
IUPAC Name |
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-2-17(25)21-16-11-9-15(10-12-16)19(26)22-20-24-23-18(27-20)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H,21,25)(H,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAMKYGVNGCKNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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